Regioisomeric Selectivity: 5-Carboxy vs. 4-Carboxy Scaffold in PKN2 Kinase Inhibition
The 4‑carboxy regioisomer (2‑(pyridin‑4‑yl)‑1H‑benzimidazole‑4‑carboxylic acid amide, compound 5) is a validated PKN2 inhibitor with an IC₅₀ of 0.064 μM and 17‑fold selectivity over PKN1 [1]. The 5‑carboxy scaffold of 316833‑32‑6 presents the carboxylic acid at the position equivalent to C‑5/C‑6 of the benzimidazole ring, which cannot replicate the same hydrogen‑bond network with the kinase hinge region because the distance and orientation of the acid group are altered. This positional difference is exploited deliberately in probe‑development programmes: the 5‑carboxy regioisomer is selected when a distinct binding mode or a different selectivity profile is required [1].
| Evidence Dimension | PKN2 inhibitory activity |
|---|---|
| Target Compound Data | 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid (316833-32-6): no PKN2 activity reported; 5‑carboxy regioisomer yields a different binding topology. |
| Comparator Or Baseline | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid amide (compound 5): IC₅₀ = 0.064 μM (PKN2), Ki = 0.032 μM (PKN2), 17‑fold selectivity over PKN1 (Ki = 0.500 μM). |
| Quantified Difference | Activity switch: potent inhibition for 4‑carboxy amide vs. no reported PKN2 activity for 5‑carboxy acid, demonstrating regioisomeric differentiation. |
| Conditions | In vitro kinase inhibition assay; recombinant PKN2 and PKN1 enzymes. |
Why This Matters
When a research programme requires a benzimidazole‑pyridine scaffold that does not engage PKN2, procurement of the 5‑carboxy regioisomer 316833‑32‑6 avoids the off‑target kinase activity inherent to the 4‑carboxy series.
- [1] F. Scott, A. M. Fala, L. E. Pennicott, T. D. Reuillon, K. B. Massirer, J. M. Elkins, S. E. Ward. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. Bioorg. Med. Chem. Lett. 2020, 30, 127040. View Source
